

Nizatidine-d3 Sulfoxide: Technical Characterization & Bioanalytical Guide

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Compound of Interest

Compound Name: Nizatidine-d3 Sulfoxide

CAS No.: 1795136-43-4

Cat. No.: B588252

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Executive Summary

Nizatidine-d3 Sulfoxide (CAS: 1795136-43-4) is the stable deuterium-labeled isotope of Nizatidine Sulfoxide, a primary oxidative metabolite and degradation product of the histamine H2-receptor antagonist Nizatidine.^{[1][2][3][4][5]} It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, enabling the precise quantification of metabolic profiles in pharmacokinetic (PK) studies and impurity profiling in pharmaceutical stability testing.

This guide provides an exhaustive technical breakdown of the molecule's physicochemical properties, metabolic origin, and validated protocols for its application in quantitative mass spectrometry.

Part 1: Chemical Identity & Structural Analysis

The structural integrity of **Nizatidine-d3 Sulfoxide** relies on two distinct modifications to the parent Nizatidine molecule: the oxidation of the thioether sulfur to a sulfoxide and the isotopic labeling of the N-methyl group.

1.1 Physicochemical Profile

Property	Data
Chemical Name	N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-(methyl-d3)-2-nitro-1,1-ethenediamine
CAS Number	1795136-43-4
Molecular Formula	
Molecular Weight	350.48 g/mol (Average)
Monoisotopic Mass	~350.15 Da
Parent Compound	Nizatidine Sulfoxide (, MW: 347.[2][3][4][6]46)
Isotopic Purity	Typically Deuterium enrichment
Solubility	Soluble in Methanol, DMSO, Water (pH dependent)
Chirality	The sulfoxide sulfur is a chiral center, creating potential enantiomers ().

1.2 Structural Visualization

The following diagram illustrates the chemical structure, highlighting the site of oxidation (Sulfoxide) and the site of deuteration (

-Methyl).

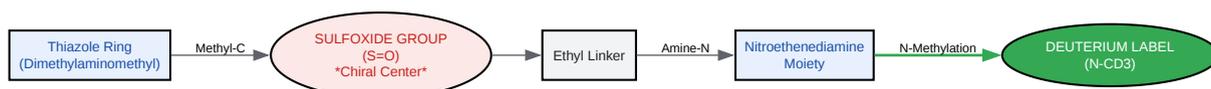


Figure 1: Structural topology of Nizatidine-d3 Sulfoxide highlighting the oxidative modification and isotopic labeling site.

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Part 2: Metabolic Context & Synthesis

Understanding the origin of Nizatidine Sulfoxide is essential for interpreting PK data. It is formed via S-oxidation, a pathway mediated primarily by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes in the liver.

2.1 Metabolic Pathway Diagram

This workflow demonstrates the relationship between the parent drug, the metabolite, and the deuterated standard.

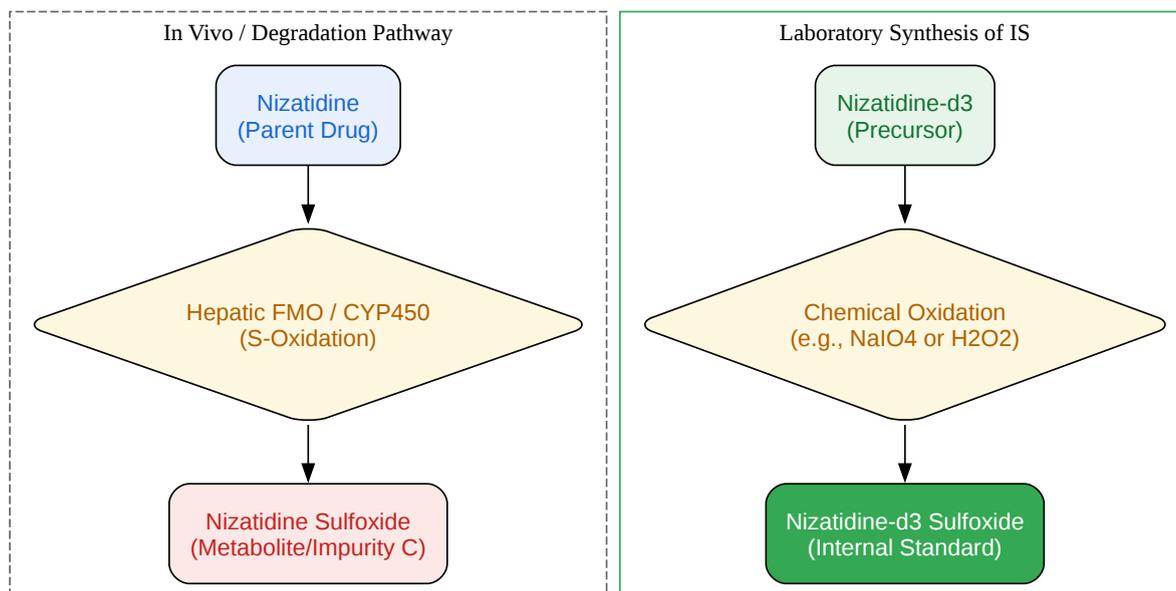


Figure 2: Biological formation vs. Synthetic preparation of the Sulfoxide metabolite.

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Key Insight: Nizatidine Sulfoxide is also known as Impurity C in European Pharmacopoeia standards.[2] In stability studies, its presence indicates oxidative degradation of the drug product.

Part 3: Bioanalytical Applications (LC-MS/MS)

Nizatidine-d3 Sulfoxide is the "Gold Standard" IS for quantifying Nizatidine Sulfoxide. Using the deuterated parent (Nizatidine-d3) to quantify the sulfoxide metabolite is scientifically flawed due to differences in ionization efficiency and matrix effects (retention time differences).

3.1 Mass Spectrometry Transitions

For Triple Quadrupole (QqQ) systems, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note: Optimization is required for specific instruments.

Analyte	Precursor Ion ()	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (eV)
Nizatidine	332.1	155.1	114.1	~20-25
Nizatidine Sulfoxide	348.1	171.1	155.1	~22-28
Nizatidine-d3 Sulfoxide	351.1	174.1	158.1	~22-28

*The product ion m/z 171/174 corresponds to the cleavage retaining the sulfoxide moiety or specific skeletal rearrangements characteristic of thiazole sulfoxides.

3.2 Deuterium Isotope Effect

Researchers must be aware that deuterium substitution can slightly alter lipophilicity. In Reverse Phase LC (RPLC), deuterated standards may elute slightly earlier than their non-deuterated counterparts.

- Recommendation: Ensure the integration window covers both the analyte and the IS if a slight shift occurs, though co-elution is ideal for matrix effect compensation.

Part 4: Experimental Protocol

4.1 Stock Solution Preparation

- Solvent: Methanol (LC-MS Grade).
- Concentration: Prepare a primary stock at 1.0 mg/mL.
- Storage: Aliquot into amber glass vials and store at -20°C or -80°C. Sulfoxides are generally stable but light-sensitive.

4.2 Sample Extraction Workflow (Protein Precipitation)

This protocol is validated for human plasma matrices.

- Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
- IS Addition: Add 20 µL of **Nizatidine-d3 Sulfoxide** working solution (e.g., 500 ng/mL in 50% MeOH).
- Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
- Vortex: Mix vigorously for 30 seconds.
- Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
- Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL onto the LC-MS/MS.

4.3 LC-MS/MS Decision Logic

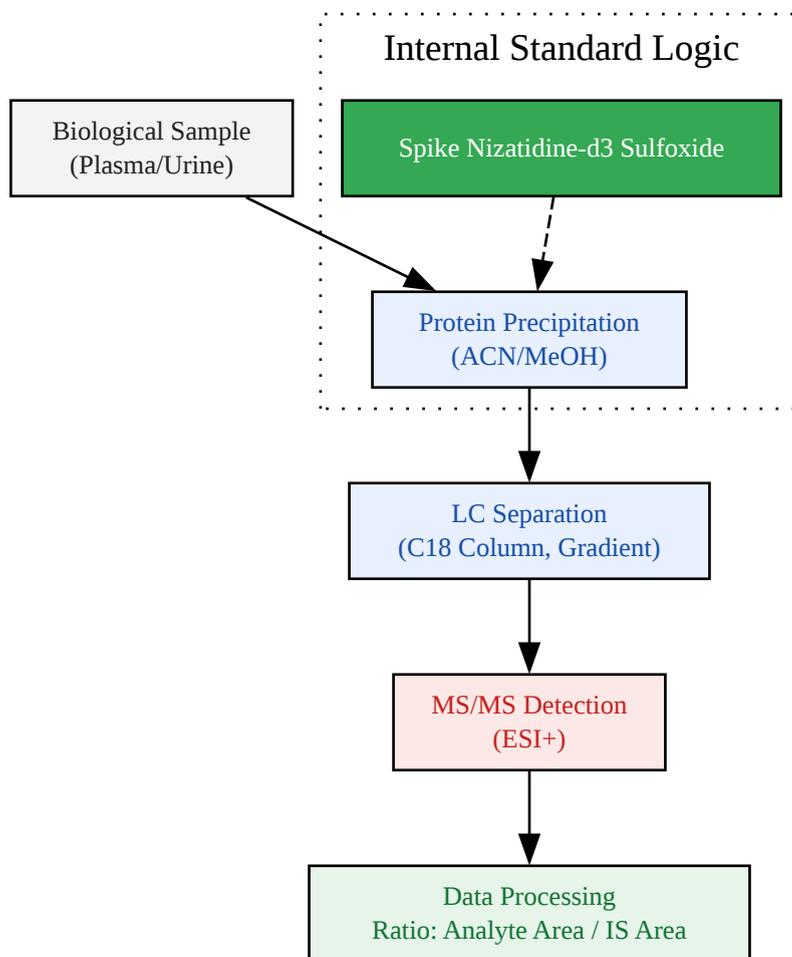


Figure 3: Analytical workflow for quantitative bioanalysis.

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